Cas no 2248279-77-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
- EN300-6520294
- 2248279-77-6
-
- Inchi: 1S/C19H12N2O5S/c1-25-12-8-6-11(7-9-12)16-20-15(10-27-16)19(24)26-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-10H,1H3
- InChI Key: GJSZRQKYEPXNFM-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=C1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 380.04669266g/mol
- Monoisotopic Mass: 380.04669266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 114Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520294-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 0.1g |
$212.0 | 2023-05-31 | ||
| Enamine | EN300-6520294-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 0.25g |
$222.0 | 2023-05-31 | ||
| Enamine | EN300-6520294-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 0.5g |
$232.0 | 2023-05-31 | ||
| Enamine | EN300-6520294-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 1g |
$241.0 | 2023-05-31 | ||
| Enamine | EN300-6520294-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 2.5g |
$474.0 | 2023-05-31 | ||
| Enamine | EN300-6520294-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 5g |
$701.0 | 2023-05-31 | ||
| Enamine | EN300-6520294-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
2248279-77-6 | 10g |
$1040.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate: A Comprehensive Overview
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, identified by the CAS number 2248279776, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule combines a thiazole ring system with an isoindole moiety, making it a unique candidate for further research and application.
The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of stereochemistry and functional group compatibility. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the molecule's functional groups. This approach not only improves efficiency but also aligns with the growing trend toward sustainable chemical practices.
One of the most promising aspects of this compound is its potential in drug discovery. Thiazole derivatives are known for their anti-inflammatory, antitumor, and antimicrobial properties. In particular, the presence of the isoindole moiety in this compound introduces additional complexity and functionality, which could enhance its bioavailability and target specificity. Recent in vitro studies have demonstrated that this compound exhibits potent activity against certain cancer cell lines, suggesting its potential as a lead compound in oncology research.
Moreover, the incorporation of a methoxyphenyl group into the structure adds another layer of functionality. Methoxy groups are often associated with increased lipophilicity and improved pharmacokinetic profiles. This makes the compound an attractive candidate for further preclinical testing. Researchers have also investigated the mechanism of action of this compound, revealing that it may interact with key signaling pathways involved in cell proliferation and apoptosis.
In addition to its pharmacological applications, this compound has shown promise in materials science. The thiazole ring system is known for its thermal stability and electronic properties, making it a potential candidate for use in organic electronics. Recent studies have explored its application as a component in light-emitting diodes (LEDs) and other optoelectronic devices. The unique electronic configuration of this molecule could contribute to improved device performance and efficiency.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Researchers have conducted biodegradation studies to assess its potential persistence in natural environments. Initial findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint. However, further research is needed to evaluate its behavior under various environmental conditions.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate represents a multifaceted molecule with diverse applications across chemistry and pharmacology. Its unique structure combines functional groups that offer both biological activity and material versatility. As research continues to uncover its full potential, this compound stands as a testament to the innovation and progress in modern chemical science.
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